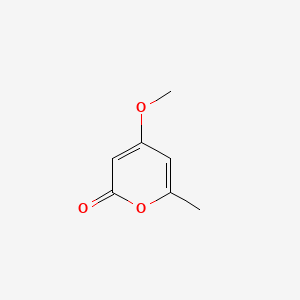

4-Methoxy-6-methyl-2H-pyran-2-one

Descripción

Significance of the 2H-Pyran-2-one Nucleus in Natural Products and Synthetic Chemistry

The 2H-pyran-2-one core is a common motif found in a diverse range of naturally occurring compounds isolated from plants, fungi, and marine organisms. epa.govresearchgate.net These natural products often exhibit significant biological activities. In synthetic chemistry, the 2H-pyran-2-one ring serves as a valuable synthon, or building block, for constructing more complex molecules. epa.gov Its inherent reactivity allows for various chemical transformations, including cycloaddition reactions and reactions with nucleophiles, which can lead to the formation of a multitude of other heterocyclic and carbocyclic systems. epa.govchimia.ch The stability and accessibility of the 2H-pyran-2-one scaffold have contributed to its extensive use in the development of new chemical entities with potential applications in medicine and materials science. researchgate.net

Historical Context of 4-Methoxy-6-methyl-2H-pyran-2-one Research

While the broader class of 2H-pyran-2-ones has been known for over a century, their significant potential as versatile intermediates in organic synthesis was more widely recognized after 1960. researchgate.netresearchgate.netchimia.ch Research into specific derivatives like this compound has evolved from the foundational understanding of the parent scaffold. This particular compound, also known by the common name methyltriacetolactone, has been a subject of study due to its presence in certain natural products and its utility as a precursor in various synthetic endeavors. nist.govnih.gov Early research likely focused on its isolation, characterization, and the exploration of its basic chemical reactivity. Over time, investigations have expanded to include its potential biological activities and its application in the synthesis of more complex molecules.

Overview of Key Research Areas Pertaining to this compound

Current research on this compound is multifaceted, spanning several key areas:

Synthetic Applications: A primary focus of research is its use as a versatile intermediate in organic synthesis. chemimpex.com Its functional groups—the methoxy (B1213986) group, the methyl group, and the pyranone ring itself—offer multiple sites for chemical modification, enabling the creation of a diverse library of new compounds. chemimpex.com

Biological Activity Studies: There is considerable interest in the biological properties of this compound and its derivatives. Research has explored its potential as an antifungal agent. researchgate.netnih.gov For instance, studies have shown that derivatives of 4-methyl-6-alkyl-α-pyrones can be effective against various pathogenic fungi. nih.gov Additionally, O-substituted derivatives of a related natural product, opuntiol (6-hydroxymethyl-4-methoxy-2H-pyran-2-one), have been synthesized and screened for enzyme inhibition activity against targets like acetylcholinesterase and butyrylcholinesterase. researchgate.net

Flavor and Fragrance Industry: The compound is also recognized for its sensory properties, possessing a pleasant, sweet, and fruity aroma. chemimpex.com This has led to its investigation and use as a flavoring agent in the food industry and as a fragrance ingredient in cosmetics and personal care products. chemimpex.com

Table of Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₈O₃ | nist.govnih.govsigmaaldrich.com |

| Molecular Weight | 140.14 g/mol | nih.govsigmaaldrich.com |

| CAS Number | 672-89-9 | nist.govnih.govsigmaaldrich.com |

| Melting Point | 83-86 °C | sigmaaldrich.com |

| Appearance | Solid | sigmaaldrich.com |

| InChI Key | MTZAUZNQAMNFME-UHFFFAOYSA-N | nist.govsigmaaldrich.com |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-methoxy-6-methylpyran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3/c1-5-3-6(9-2)4-7(8)10-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTZAUZNQAMNFME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)O1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10217485 | |

| Record name | 2H-Pyran-2-one, 4-methoxy-6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10217485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

672-89-9 | |

| Record name | 4-Methoxy-6-methyl-2-pyrone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=672-89-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyltriacetolactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000672899 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methoxy-6-methyl-2H-pyran-2-one | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139216 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-Pyran-2-one, 4-methoxy-6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10217485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methoxy-6-methyl-2H-pyran-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.547 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYLTRIACETOLACTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53I7K68X7Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Strategies and Chemical Transformations of 4 Methoxy 6 Methyl 2h Pyran 2 One

Established Synthetic Pathways to 4-Methoxy-6-methyl-2H-pyran-2-one

The 2-pyranone framework, a six-membered oxygen-containing heterocycle, is a structural motif found in numerous natural products and biologically active compounds. These compounds have garnered significant interest due to their diverse applications as antifungal, antitumor, and anti-inflammatory agents, as well as their role as synthetic precursors for a wide range of molecules. researchgate.net One key member of this family is this compound.

A common precursor for the synthesis of this compound is triacetic acid lactone (4-hydroxy-6-methyl-2H-pyran-2-one). The methylation of triacetic acid lactone provides a direct route to this compound. This transformation is a fundamental step in accessing the diverse chemistry of this pyranone derivative.

Multi-component Reaction Methodologies Utilizing this compound Precursors

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single step. beilstein-journals.orggrowingscience.com These reactions are highly efficient and atom-economical, making them attractive for the generation of molecular diversity. beilstein-journals.org While direct MCRs to form this compound are not the primary focus, precursors to this compound, such as 4-hydroxy-6-methyl-2H-pyran-2-one, are actively employed in such reactions.

For instance, a one-pot, three-component condensation involving an aromatic aldehyde, malononitrile, and a β-ketoester like ethyl acetoacetate (B1235776) can yield highly functionalized 4H-pyran derivatives. growingscience.comresearchgate.net This approach highlights the utility of pyranone precursors in building complex heterocyclic systems. The Knoevenagel condensation, a key step in many of these MCRs, involves the reaction of an active methylene (B1212753) compound with a carbonyl group, leading to a carbon-carbon double bond. nih.gov In the context of pyranone synthesis, this can be followed by a Michael addition and subsequent cyclization to form the pyran ring.

The versatility of MCRs allows for the incorporation of various substituents onto the pyranone core, leading to libraries of compounds with potential biological activities. beilstein-journals.org The use of different aldehydes, active methylene compounds, and β-dicarbonyl compounds provides access to a wide array of structural analogs.

Functionalization and Derivatization of the this compound Core

The this compound scaffold serves as a versatile platform for further chemical modifications, enabling the synthesis of a diverse range of derivatives with tailored properties.

Aldol (B89426) Condensation Reactions with Aryl Aldehydes

The Aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry. magritek.com It typically involves the reaction of an enolate with a carbonyl compound to form a β-hydroxy carbonyl compound, which can then dehydrate to an α,β-unsaturated carbonyl compound. magritek.commasterorganicchemistry.com

While the C-6 methyl group of this compound can potentially undergo deprotonation to form an enolate-like species, the reactivity of this position towards Aldol condensation with aryl aldehydes is not as straightforward as with simple ketones. However, related systems like 4-hydroxy-6-methyl-2H-pyran-2-one readily undergo Knoevenagel condensation with aryl aldehydes. researchgate.net This reaction, often catalyzed by a base, leads to the formation of 3,3'-(arylmethylene)bis(4-hydroxy-6-methyl-2H-pyran-2-ones). researchgate.net This suggests that the C-3 position of the pyranone ring is more susceptible to this type of condensation.

Sequential reactions involving an initial Aldol condensation followed by a transition metal-catalyzed addition of arylboronic acids have been developed to synthesize β-arylated ketones. nih.gov This strategy demonstrates the potential for combining classical carbonyl chemistry with modern cross-coupling methods to access complex molecular architectures. nih.gov

Regioselective Deprotonation and Subsequent Electrophilic Trapping at the C-6 Methyl Group

The methyl group at the C-6 position of the this compound ring is a key site for functionalization. Regioselective deprotonation of this methyl group can be achieved using a strong base, generating a nucleophilic species that can react with various electrophiles.

This strategy allows for the introduction of a wide range of functional groups at the C-6 position, leading to the synthesis of novel pyranone derivatives. For example, the resulting anion can be trapped with alkyl halides, aldehydes, or other electrophilic reagents to create new carbon-carbon bonds.

Bromination Reactions of the this compound System

Bromination of this compound and its analogs has been explored to introduce bromine atoms at various positions on the pyranone ring system. researchgate.net The reaction conditions can be controlled to achieve selective bromination at the C-3, C-5, or the C-6 methyl group. researchgate.net

For instance, treatment with N-bromosuccinimide (NBS) can lead to bromination of the C-6 methyl group. The resulting bromomethyl derivative is a versatile intermediate for further transformations. Ionic bromination conditions can favor substitution at the C-3 position of the ring. researchgate.net The brominated derivatives serve as valuable precursors for cross-coupling reactions and other functional group interconversions. researchgate.net

| Product | Reagent | Position of Bromination |

| 3-Bromo-4-methoxy-6-methyl-2H-pyran-2-one | Bromine | C-3 |

| 4-Methoxy-6-(bromomethyl)-2H-pyran-2-one | N-Bromosuccinimide | C-6 methyl group |

| 3,5-Dibromo-4-methoxy-6-methyl-2H-pyran-2-one | Excess Bromine | C-3 and C-5 |

Palladium-Catalyzed Cross-Coupling Reactions of Halogenated this compound Derivatives

Palladium-catalyzed cross-coupling reactions are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. youtube.comrsc.org Halogenated derivatives of this compound are excellent substrates for these reactions, enabling the introduction of a wide variety of substituents onto the pyranone core.

Reactions such as the Suzuki, Heck, and Sonogashira couplings can be employed to couple aryl, vinyl, or alkynyl groups to the pyranone ring. rsc.orgnih.gov The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity. acs.orgrsc.org For example, a Suzuki coupling of a bromo-substituted pyranone with an arylboronic acid can be used to synthesize arylated pyranone derivatives. acs.org These reactions significantly expand the chemical space accessible from the this compound scaffold.

Oxidation of the Pyrone Methyl Group

The methyl group at the C-6 position of the pyrone ring is a key site for synthetic functionalization. While direct, single-step oxidation methods on this compound are not extensively detailed in readily available literature, the product of this oxidation is a well-known natural compound. This transformation yields 6-hydroxymethyl-4-methoxy-2H-pyran-2-one, a compound commonly known as Opuntiol. nih.gov

Opuntiol was first isolated from the plant Opuntia dillenii of the Cactaceae family. researchgate.net The presence of the hydroxymethyl group provides a reactive handle for further synthetic elaborations. For instance, the hydroxyl group of Opuntiol can be readily derivatized to form a variety of O-substituted analogues, such as esters and ethers. researchgate.net This is exemplified by the synthesis of compounds like 6-(acetyloxy)methyl-4-methoxy-2H-pyran-2-one through the esterification of Opuntiol. researchgate.net The accessibility of this oxidized derivative highlights the synthetic potential of functionalizing the C-6 methyl group for creating diverse molecular structures.

Table 1: Oxidation Product of this compound

| Starting Material | Oxidized Product | Common Name of Product |

| This compound | 6-Hydroxymethyl-4-methoxy-2H-pyran-2-one | Opuntiol nih.gov |

This compound as a Synthon in Complex Molecule Synthesis

This compound is a powerful synthon, or synthetic building block, for constructing intricate molecular frameworks. The 2-pyrone ring system is found in numerous biologically active compounds and is extensively used as a precursor to other carbocyclic and heterocyclic systems. clockss.org The reactivity of the pyrone ring is multifaceted; it possesses three primary electrophilic centers at positions C-2, C-4, and C-6, making it susceptible to nucleophilic attack which often leads to ring-opening and subsequent rearrangement into new cyclic structures. clockss.org Furthermore, the conjugated diene within the pyrone ring is an active participant in pericyclic reactions, most notably the Diels-Alder reaction. clockss.orgorganic-chemistry.org This versatility allows chemists to employ it as a starting point for the total synthesis of complex natural products and for the assembly of novel ring systems.

Total Synthesis of Natural Products Derived from this compound

The utility of the this compound scaffold is prominently displayed in its application as a key starting material or intermediate in the total synthesis of various natural products. Its functional groups and stereochemical potential can be manipulated to build the core structures of more complex molecules.

A notable example involves the synthesis of O-substituted derivatives of the natural product Opuntiol (6-hydroxymethyl-4-methoxy-2H-pyran-2-one). researchgate.net By using Opuntiol, which is the oxidized form of the parent pyrone, a series of new derivatives can be synthesized through reactions at the C-6 hydroxymethyl position. researchgate.net These syntheses demonstrate the utility of the pyrone core in generating libraries of related compounds for biological screening.

Table 2: Examples of Natural Products and Derivatives Synthesized from the Pyrone Scaffold

| Precursor | Synthesized Compound/Derivative | Classification |

| Opuntiol | 6-(Acetyloxy)methyl-4-methoxy-2H-pyran-2-one | Pyrone Derivative researchgate.net |

| Opuntiol | 4-Methoxy-6-{[(4-nitrobenzoyl)oxy]methyl}-2H-pyran-2-one | Pyrone Derivative researchgate.net |

Utilization in the Construction of Carbocyclic and Heterocyclic Systems

The inherent chemical reactivity of the this compound ring system allows it to be transformed into a variety of other cyclic structures, including both carbocycles and new heterocycles. clockss.org

Construction of Heterocyclic Systems: The pyrone ring can be converted into other heterocyclic systems through ring-transformation reactions, typically initiated by nucleophiles. clockss.org For example, the reaction of 2H-pyran-2-ones with nitrogen-based nucleophiles like ammonia (B1221849) or primary amines can lead to the formation of pyridines or substituted pyridones. clockss.orgacs.org In these reactions, the nucleophile typically attacks one of the electrophilic ring carbons (C-2 or C-6), leading to a ring-opening cascade followed by recyclization and dehydration to form the new, more stable aromatic heterocyclic ring. For instance, treatment of certain activated 4-pyrones with ammonia has been shown to produce the corresponding 4-pyridines in good yields. acs.org This strategy represents a powerful method for converting the oxygen-containing pyrone heterocycle into a nitrogen-containing pyridine (B92270) core.

Construction of Carbocyclic Systems: The most significant application of 2-pyrones for carbocycle synthesis is their participation as the 4π-electron component (diene) in the Diels-Alder reaction. masterorganicchemistry.comorganic-chemistry.orgsigmaaldrich.com This [4+2] cycloaddition with a dienophile (an alkene or alkyne) forms a bicyclic lactone adduct. This adduct can then undergo a subsequent retro-Diels-Alder reaction, typically with the extrusion of carbon dioxide, to yield a new six-membered carbocyclic ring. This sequence is a powerful tool for the synthesis of highly substituted benzene (B151609) derivatives and other aromatic systems. For example, 6-aryl-2H-pyran-2-one derivatives react with appropriate dienophiles to form substituted 1,3-terphenyls in a single step. researchgate.net Additionally, 2-pyrones can undergo photochemical reactions, such as internal photoadditions, which can provide pathways to cyclobutane-containing structures. acs.org

Table 3: Ring Systems Constructed from the Pyrone Scaffold

| Reaction Type | Reagent/Condition | Resulting Ring System |

| Ring Transformation | Ammonia, Hydrazine | Pyridines, Quinolines clockss.org |

| Diels-Alder Reaction | Alkenes, Alkynes | Cyclohexenes, Benzenes researchgate.net |

| Photochemical Reaction | UV Light | Cyclobutanes acs.org |

Natural Occurrence, Isolation, and Biosynthetic Pathways of 4 Methoxy 6 Methyl 2h Pyran 2 One and Its Natural Analogues

Identification of 4-Methoxy-6-methyl-2H-pyran-2-one and Related Compounds in Fungal Metabolites

Fungi are prolific producers of pyran-2-one derivatives. A notable example is the isolation of a variety of pyran-2-one compounds from a marine-sourced Penicillium restrictum. nih.gov Through an untargeted metabolomics approach, researchers identified a high chemical diversity of these compounds, particularly when the fungus was cultured in a mussel-derived medium. nih.gov This suggests that environmental cues can significantly influence the metabolic expression of fungi, leading to the production of specific secondary metabolites.

Among the compounds identified from Penicillium restrictum were several new natural pyran-2-one derivatives, alongside known analogues. nih.gov The structural elucidation of these compounds was achieved using a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. nih.gov The characteristic UV absorption of the pyran-2-one (λmax ≈ 280 nm) and 5,6-dihydropyran-2-one (λmax ≈ 238 nm) moieties facilitated their initial identification. nih.gov

One related compound, 5,6-dihydro-4-methoxy-2H-pyran-2-one, has been identified as a mycotoxin produced by Penicillium italicum. iaea.org Its open acidic form, 5-hydroxy-3-methoxy-2-pentenoic acid, has also been described from Penicillium strains. nih.gov Another related compound, 4-hydroxy-6-methyl-2-pyrone (B586867), has been reported in Rigidoporus sanguinolentus. nih.gov

The following table summarizes some of the pyran-2-one derivatives isolated from fungal sources.

| Compound Name | Fungal Source | Reference |

| 5,6-dihydro-6S-hydroxymethyl-4-methoxy-2H-pyran-2-one | Penicillium restrictum | nih.gov |

| (6S, 1'R, 2'S)-LL-P880β | Penicillium restrictum | nih.gov |

| 5,6-dihydro-4-methoxy-6S-(1'S, 2'S-dihydroxy pent-3'(E)-enyl)-2H-pyran-2-one | Penicillium restrictum | nih.gov |

| 4-methoxy-6-(1'R, 2'S-dihydroxy pent-3'(E)-enyl)-2H-pyran-2-one | Penicillium restrictum | nih.gov |

| 4-methoxy-2H-pyran-2-one | Penicillium restrictum | nih.gov |

| 5,6-dihydro-4-methoxy-2H-pyran-2-one | Penicillium italicum, Penicillium restrictum | nih.goviaea.org |

| 6-pentyl-4-methoxy-2H-pyran-2-one | Penicillium restrictum | nih.gov |

| 4-hydroxy-6-methyl-2-pyrone | Rigidoporus sanguinolentus | nih.gov |

Occurrence within Plant Species: Opuntia dillenii and Piper methysticum Derived Pyranones

The pyran-2-one scaffold is also present in the plant kingdom. A well-documented example is the isolation of 6-hydroxymethyl-4-methoxy-2H-pyran-2-one, also known as opuntiol, from Opuntia dillenii, a species of cactus. researchgate.net This compound has been a subject of phytochemical investigations, which have led to the isolation of various other oxygenated constituents from this plant. researchgate.net The methanolic extract of Opuntia dillenii cladodes, the flattened stem segments, is a known source of opuntiol. nih.gov

Another plant species known for producing pyranone derivatives is Piper methysticum, commonly known as kava (B3030397). While not direct analogues of this compound, the kavalactones are a prominent class of pyrone derivatives found in this plant. For instance, 5,6-dehydro-7,8-dihydrokavain is a related pyran-2-one. nist.gov

The table below lists some pyranone derivatives found in these plant species.

| Compound Name | Plant Source | Reference |

| 6-Hydroxymethyl-4-methoxy-2H-pyran-2-one (Opuntiol) | Opuntia dillenii | researchgate.net |

| 4-ethoxy-6-hydroxymethyl-α-pyrone | Opuntia dillenii | researchgate.net |

| 5,6-Dehydro-7,8-dihydrokavain | Piper methysticum | nist.gov |

Marine Organism-Derived Pyranone Metabolites Related to this compound

Marine organisms represent a rich and largely untapped source of novel bioactive compounds, including pyranone derivatives. As mentioned previously, the fungus Penicillium restrictum, isolated from a blue mussel (Mytilus edulis), was found to produce a diverse array of pyran-2-ones. nih.gov This highlights the role of marine-derived microorganisms in the biosynthesis of these compounds. The production of these metabolites was notably enhanced when the fungus was cultured in a medium containing mussel extract, suggesting a potential symbiotic or defensive interaction. nih.gov

Proposed Biosynthetic Routes to this compound and its Polyketide Derivatives

The biosynthesis of this compound and its analogues is believed to proceed through the polyketide pathway. This pathway involves the sequential condensation of simple carboxylate units, typically acetyl-CoA and malonyl-CoA, to form a poly-β-keto chain. This chain then undergoes cyclization and subsequent modifications to yield the final pyrone structure.

For the mycotoxin 5,6-dihydro-4-methoxy-2H-pyran-2-one, produced by Penicillium italicum, it is proposed that its biosynthesis occurs via the cleavage of a tetraketide or a larger polyketide precursor. iaea.org An alternative hypothesis suggests an unusual loss of the methyl group from the starter acetate (B1210297) unit of the initial polyketide chain. iaea.org

The general biosynthetic scheme for a simple pyrone like 4-hydroxy-6-methyl-2-pyrone (triacetic acid lactone) involves the condensation of one molecule of acetyl-CoA with two molecules of malonyl-CoA. The resulting triketide chain then undergoes cyclization to form the pyrone ring. Subsequent modifications, such as methylation by S-adenosyl methionine (SAM), would lead to the formation of this compound.

Biological Activities and Pharmacological Potential of 4 Methoxy 6 Methyl 2h Pyran 2 One and Its Analogues

Antimicrobial Properties

Antifungal Activities

The 2H-pyran-2-one core is a key feature in a number of natural and synthetic compounds exhibiting significant antifungal properties. Research has shown that derivatives of this scaffold are effective against a variety of pathogenic fungi.

A new 6-substituted 2H-pyran-2-one, named viridepyronone, was isolated from the culture filtrate of Trichoderma viride. acs.org This compound, identified as 6-(4-oxopentyl)-2H-pyran-2-one, demonstrated notable antifungal activity against Sclerotium rolfsii, the causative agent of crown and stem rot in artichokes. acs.org The minimum inhibitory concentration (MIC) required to inhibit over 90% of fungal growth was 196 μg/mL. acs.org

Similarly, studies on synthetic 4-methyl-6-alkyl-α-pyrones have revealed their potential as antifungal agents. nih.gov A number of these compounds were tested against several pathogenic fungi, including Sclerotium rolfsii, Rhizoctonia bataticola, and Pythium aphanidermatum. nih.gov It was observed that the antifungal efficacy was related to the length of the alkyl chain, with longer chains showing greater activity. nih.gov Specifically, 4-methyl-6-butyl-α-pyrone, 4-methyl-6-pentyl-α-pyrone, 4-methyl-6-hexyl-α-pyrone, and 4-methyl-6-heptyl-α-pyrone were effective against all tested fungi, achieving approximately 50% inhibition of mycelial growth (ED50) at concentrations between 15-50 μg/mL. nih.gov Furthermore, a 10% aqueous emulsion of 4-methyl-6-hexyl-α-pyrone was able to suppress disease development in tomato plants caused by S. rolfsii by 90-93% in greenhouse trials. nih.gov

Other research has identified new α-pyrones from the endophytic fungus Pestalotiopsis fici. nih.gov One such compound, ficipyrone A, displayed antifungal activity against the plant pathogen Gibberella zeae with a half-maximal inhibitory concentration (IC50) of 15.9 μM. nih.gov The synthesis of various 2H-pyran-3(6H)-one derivatives has also yielded compounds with significant activity against gram-positive bacteria. nih.gov

| Compound | Target Organism | Activity |

|---|---|---|

| Viridepyronone (6-(4-oxopentyl)-2H-pyran-2-one) | Sclerotium rolfsii | MIC >90% inhibition at 196 µg/mL acs.org |

| 4-methyl-6-butyl-α-pyrone | Various pathogenic fungi | ED50 at 15-50 µg/mL nih.gov |

| 4-methyl-6-pentyl-α-pyrone | Various pathogenic fungi | ED50 at 15-50 µg/mL nih.gov |

| 4-methyl-6-hexyl-α-pyrone | Various pathogenic fungi | ED50 at 15-50 µg/mL nih.gov |

| 4-methyl-6-heptyl-α-pyrone | Various pathogenic fungi | ED50 at 15-50 µg/mL nih.gov |

| Ficipyrone A | Gibberella zeae | IC50 of 15.9 µM nih.gov |

Antituberculosis Effects of 4-Methoxy-6-styryl-2H-pyran-2-one Derivatives

Derivatives of 4-methoxy-6-styryl-2H-pyran-2-one have been investigated for their potential as antituberculosis agents. These efforts were inspired by the modest activity of marine microbial metabolites, pseudopyronines A and B, against Mycobacterium tuberculosis. nih.gov A library of natural and synthetic 4-methoxy-6-styryl-pyran-2-ones and their reduced dihydro analogues were synthesized and evaluated for their activity against M. tuberculosis. nih.gov While some of these compounds showed promise in other therapeutic areas, their antituberculosis activity was generally found to be modest. nih.govpharmaffiliates.comclearsynth.com

Antimalarial Activity of 4-Methoxy-6-styryl-2H-pyran-2-one Analogues

The 4-methoxy-6-styryl-2H-pyran-2-one scaffold has proven to be a valuable template for the development of novel antimalarial agents. In a study aimed at expanding the structure-activity relationship of this compound class, a series of natural and synthetic analogues were synthesized and tested against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.gov

Several of the styryl-pyranones demonstrated significant antimalarial activity, with IC50 values below 10 μM and selectivity indices (SI) greater than 10. nih.gov Notably, the natural product 3 and several non-natural analogues with styrene (B11656) and naphthalene (B1677914) substitutions (compounds 13, 18, 21, 22, and 23) were among the most active. nih.gov In contrast, the catalytically reduced dihydro analogues were generally less active or lacked selectivity. nih.gov

Further investigation into the photochemical reactivity of these compounds led to the formation of cyclobutane (B1203170) dimers. nih.gov Some of these dimers, such as the head-to-head and head-to-tail photodimers 5 and 34, exhibited moderate activity against several parasitic organisms, with IC50 values ranging from 2.3 to 17 μM. nih.gov The asymmetric aniba-dimer A-type compounds 31 and 33 were particularly interesting, showing moderate activity against P. falciparum (IC50 of 1.5 and 1.7 μM, respectively) and good selectivity (SI ~80). nih.gov The 4-tert-butyl aniba-dimer A analogue (33) also displayed activity against Leishmania donovani, suggesting its potential as a lead for developing dual-treatment therapies for malaria and leishmaniasis. nih.govpharmaffiliates.comclearsynth.com

| Compound Type | Compound Number(s) | Target Organism | Activity | Selectivity Index (SI) |

|---|---|---|---|---|

| Styryl-pyranones | 3, 13, 18, 21, 22, 23 | Plasmodium falciparum | IC50 < 10 µM nih.gov | >10 nih.gov |

| Photodimers | 5, 34 | Various parasites | IC50 2.3 - 17 µM nih.gov | Not specified |

| Aniba-dimer A type | 31 | Plasmodium falciparum | IC50 1.5 µM nih.gov | ~80 nih.gov |

| Aniba-dimer A type | 33 | Plasmodium falciparum | IC50 1.7 µM nih.gov | ~80 nih.gov |

| Aniba-dimer A type | 33 | Leishmania donovani | IC50 4.5 µM nih.gov | Not specified |

Anticancer and Antitumor Effects of 2H-Pyran-2-one Scaffolds

The 2H-pyran-2-one scaffold has emerged as a promising framework in the design of new anticancer agents. rsc.org These compounds can target various cellular pathways, leading to the inhibition of cancer cell growth, induction of apoptosis (programmed cell death), and disruption of processes essential for tumor progression. rsc.org

In Vitro Cytotoxicity and Antiproliferative Studies

A variety of 2H-pyran-2-one derivatives have been synthesized and evaluated for their cytotoxic and antiproliferative effects against numerous cancer cell lines. semanticscholar.org For instance, a new cytotoxic 2H-pyran compound, 5-dihydro-4-formyl-6-hydroxy-2-hydroxymethyl-6-methyl-2H-pyran, was isolated after acid treatment of a fermentation broth from a Streptomyces species. nih.gov

Substituted 4-amino-2H-pyran-2-one (APO) analogues have also been identified as a new class of cytotoxic agents. nih.gov Through structural simplification of the natural product neo-tanshinlactone, researchers developed APO analogues that displayed significant tumor cell growth inhibitory activity in vitro. nih.gov Structure-activity relationship (SAR) studies revealed that an aromatic ring at the 6-position and a secondary aromatic amine at the 4-position were crucial for antitumor activity. nih.gov

Furthermore, fused pyran derivatives have shown the ability to induce apoptosis and inhibit cell cycle progression in cancer cells. rsc.org These compounds can cause changes in cellular and nuclear morphology and inhibit the formation of cancer cell colonies. rsc.org

Impact on Specific Cancer Cell Lines

The anticancer effects of 2H-pyran-2-one derivatives have been demonstrated across a range of specific cancer cell lines.

Novel fused pyran derivatives were tested against MCF7 (breast adenocarcinoma), HCT116 (colorectal carcinoma), and A549 (lung adenocarcinoma) cell lines. rsc.org The half-maximal inhibitory concentration (IC50) values were determined, indicating the potency of these compounds. rsc.org

In another study, 4-amino-2H-pyran-2-one (APO) analogues showed significant cytotoxic activity. nih.gov Specifically, compounds 19 and 27, which combine a phenyl group at the 6-position with a 4'-methyl- or 4'-methoxy-aniline at the 4-position, were particularly potent, with ED50 values ranging from 0.059 to 0.163 μM. nih.gov The 4-methylaniline-substituted analogue 27 was the most potent, with ED50 values between 0.059 and 0.090 μM. nih.gov

| Compound Number | Key Substituents | Activity (ED50) |

|---|---|---|

| 19 | Phenyl at C6, 4'-methoxy-aniline at C4 | 0.059–0.163 µM nih.gov |

| 27 | Phenyl at C6, 4'-methyl-aniline at C4 | 0.059–0.090 µM nih.gov |

Anti-inflammatory and Antioxidant Potential

The pyranone ring is a structural feature that enhances the reactivity and potential applications of 4-Methoxy-6-methyl-2H-pyran-2-one. nih.gov Researchers are actively exploring its potential in drug development, specifically in the synthesis of novel compounds that may possess anti-inflammatory or antioxidant properties, potentially offering new therapeutic avenues. nih.gov The core structure of this compound serves as a valuable building block for creating more complex molecules with targeted biological activities. nih.gov

Enzyme Inhibition Studies

Elastase and Chymotrypsin Inhibitory Activities

A range of 2-pyrone derivatives have been investigated for their ability to inhibit serine proteases like elastase and chymotrypsin. Studies on compounds related to this compound have shown that the substitution pattern on the pyrone ring is critical for activity. For instance, a study of various 4-hydroxy- and 4-methoxy-2-pyrones revealed that methylation of the 4-hydroxy group could increase inhibitory activity against human sputum elastase. nih.gov The mechanism of this inhibition was found to vary from noncompetitive to mixed or uncompetitive, depending on the specific substitutions on the pyrone ring. nih.gov

However, many of these hydrophobic 2-pyrone compounds showed little to no significant inhibition of porcine pancreatic elastase or bovine alpha-chymotrypsin. nih.gov In contrast, other studies on different pyrone series, such as those derived from kojic acid, found that specific long-chain acyl groups rendered the compounds potent and selective inhibitors of human neutrophil elastase, with no observed activity against porcine pancreatic elastase or chymotrypsin. nih.gov This highlights the high degree of specificity that can be achieved through structural modification.

| Compound Class | Target Enzyme | Key Findings | Reference |

|---|---|---|---|

| 4-hydroxy- and 4-methoxy-2-pyrones | Human Sputum Elastase (HSE) | Methylation of the 4-hydroxy group increased inhibitory activity. The 3-(1-oxoalkyl)-4-hydroxy-6-alkyl-2-pyrones were most effective. | nih.gov |

| Hydrophobic 2-pyrones | Porcine Pancreatic Elastase, Bovine α-Chymotrypsin | No appreciable inhibition was observed. | nih.gov |

| 2-[(acyloxy)methyl]-5-(acyloxy)-4-pyrones | Human Neutrophil Elastase | Potent and selective inhibition was achieved with specific long-chain acyl groups. | nih.gov |

Histone Methyltransferase EZH2 Inhibition by Pyridone Analogues

Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase that is a key component of the Polycomb Repressive Complex 2 (PRC2). It plays a crucial role in gene silencing by methylating histone H3 on lysine (B10760008) 27 (H3K27me3). High levels of EZH2 activity are linked to both blood cancers and solid tumors. A significant number of highly potent and selective catalytic inhibitors of EZH2 feature a 2-pyridone group in their structure, which can be considered an analogue of the 2-pyrone core.

These 2-pyridone inhibitors function by competing with the S-adenosyl-L-methionine (SAM) cofactor. acs.org Crystallographic studies have shown that the 2-pyridone moiety occupies part of the SAM binding site within the enzyme, explaining this competitive mechanism of action. acs.org The effectiveness of these inhibitors has been demonstrated in various cancer models. For example, some of the first 2-pyridone inhibitors showed significant antiproliferative effects in lymphomas with mutant EZH2. acs.org More recent developments have led to dual EZH2/EZH1 inhibitors that are effective against tumors with wild-type EZH2 as well. acs.org Pharmacological inhibition of EZH2 in medulloblastoma stem-like cells has been shown to impair proliferation and self-renewal, and to induce apoptosis both in vitro and in vivo. acs.org

| Inhibitor | Support Substructure | Selectivity | Reference |

|---|---|---|---|

| EPZ005687 | Indazole | EZH2 selective | acs.org |

| UNC1999 | Indazole | Dual EZH2/EZH1 | acs.org |

| GSK126 | Indole | EZH2 selective | acs.org |

| Tazemetostat | Monocyclic aromatic ring | EZH2 selective | acs.org |

| MC3629 | Simple monocyclic ring | EZH2i | acs.orgacs.org |

Fungal Cell Membrane Biosynthesis Inhibition

Analogues of this compound have demonstrated significant antifungal properties. The fungal cell membrane, with its unique composition of sterols like ergosterol, is a prime target for antifungal agents. mdpi.com

A study on a series of 4-methyl-6-alkyl-α-pyrones revealed that their efficacy against pathogenic fungi is dependent on the length of the alkyl chain at the C-6 position. While lower homologues were less effective, compounds with longer alkyl chains, such as 4-methyl-6-hexyl-α-pyrone and 4-methyl-6-heptyl-α-pyrone, were effective against a range of fungi, inhibiting mycelial growth by 50% (ED50) at concentrations between 15-50 µg/mL. solubilityofthings.com The most effective compound, 4-methyl-6-hexyl-α-pyrone, was shown to suppress disease development in tomato plants by over 90%. solubilityofthings.com Another analogue, 6-pentyl-2H-pyran-2-one (6PP), has been shown to possess broad-spectrum antifungal activity by targeting the TOR signaling pathway in the pathogen Peronophythora litchii. nih.gov

| Compound | Activity | ED50 Range (µg/mL) | Reference |

|---|---|---|---|

| 4-methyl-6-butyl-α-pyrone | Effective against test fungi | 15-50 | solubilityofthings.com |

| 4-methyl-6-pentyl-α-pyrone | Effective against test fungi | 15-50 | solubilityofthings.com |

| 4-methyl-6-hexyl-α-pyrone | Most effective; suppressed disease by 90-93% in greenhouse tests | 15-50 | solubilityofthings.com |

| 4-methyl-6-heptyl-α-pyrone | Effective against test fungi | 15-50 | solubilityofthings.com |

Neuroactive and Anxiolytic Effects of Related Kavapyrones

This compound serves as a key starting material in the chemical synthesis of kavalactones (or kavapyrones), such as yangonin (B192687) and its derivatives, via an aldol (B89426) condensation reaction. nih.gov These compounds are the primary psychoactive constituents of the kava (B3030397) plant (Piper methysticum) and are responsible for its well-known anxiolytic and sedative effects. nih.gov

The neuroactive effects of kavapyrones are mediated, at least in part, through their interaction with the GABA-A receptor complex. Research has shown that a kava extract containing these compounds enhances the binding of the neurotransmitter analogue [3H]muscimol to GABA-A receptors in a concentration-dependent manner. This effect was most pronounced in brain regions associated with emotion and anxiety, such as the hippocampus and amygdala. Scatchard analysis revealed that this enhancement was due to an increase in the number of available binding sites (Bmax) rather than a change in binding affinity, suggesting that kavapyrones act as positive allosteric modulators of the GABA-A receptor.

| Brain Region | Maximal Potentiation (% over control) | Order of Bmax Enhancement | Reference |

|---|---|---|---|

| Hippocampus (HIP) | 358% | 1 | |

| Amygdala (AMY) | ~300% (inferred) | 1 | |

| Medulla Oblongata (MED) | >100% (inferred) | 2 | |

| Frontal Cortex (FC) | Minimal Stimulation | 3 | |

| Cerebellum (CER) | Minimal Stimulation | 4 |

Plant Growth Regulation Properties

In the field of agriculture, this compound is utilized in the formulation of plant growth regulators. nih.gov Plant growth regulators are chemical substances used to modify plant growth to achieve a desirable outcome, such as increasing branching, suppressing shoot growth, or altering fruit maturity. These regulators are typically grouped into several classes, including auxins, cytokinins, gibberellins, abscisic acid, and ethylene, each with distinct functions.

These compounds can regulate a wide array of physiological processes. For example, auxins are involved in cell elongation and the formation of adventitious roots, while cytokinins stimulate cell division and shoot proliferation. Gibberellins promote stem elongation, and abscisic acid is crucial for managing stress responses and dormancy. The application of such regulators allows for precise control over plant development, leading to enhanced crop yields and quality. nih.gov

| Regulator Class | Primary Functions | Reference |

|---|---|---|

| Auxins | Regulate cell elongation, tissue swelling, adventitious root formation, callus initiation. | |

| Cytokinins | Regulate cell division, stimulate axillary shoot proliferation, inhibit root formation, delay senescence. | |

| Gibberellins (GAs) | Promote stem elongation, break seed dormancy, delay senescence in fruits. | |

| Abscisic Acid (ABA) | Stimulates stomatal closure, involved in dormancy, inhibits plant metabolism. | |

| Ethylene | Promotes fruit ripening, leaf and fruit abscission, and senescence. |

Quorum Sensing Inhibition by 4-(alkyloxy)-6-methyl-2H-pyran-2-one Derivatives

Quorum sensing (QS) is a cell-to-cell communication mechanism in bacteria that orchestrates collective behaviors, including biofilm formation and the production of virulence factors. The disruption of QS is a promising strategy for antimicrobial therapy. Research has focused on the LasR protein in Pseudomonas aeruginosa, a key regulator in the QS hierarchy, as a target for inhibition.

Novel derivatives of 4-(alkyloxy)-6-methyl-2H-pyran-2-one have been designed and synthesized as potential QS inhibitors that target the binding of the natural ligand, N-(3-oxododecanoyl)-L-homoserine lactone (OdDHL), to LasR. nih.gov In a study evaluating these derivatives, several compounds demonstrated significant inhibitory activity against biofilm formation. nih.gov The most effective of these, compound 8 , not only showed potent in vitro inhibition of biofilm but also led to a 35-67% downregulation of genes associated with the OdDHL/LasR signaling pathway. nih.gov Molecular docking studies suggest that the binding mode of this compound within the LasR active site is very similar to that of the native ligand, OdDHL. nih.gov

Interactive Table of 4-(alkyloxy)-6-methyl-2H-pyran-2-one Derivatives and their QS Inhibitory Activity

| Compound | Derivative Structure (R group in 4-(alkyloxy)) | Biofilm Inhibition (%) |

| Compound 8 | Data not available in abstract | Strong |

| Other Analogues | Data not available in abstract | Varied |

Note: Specific percentage of biofilm inhibition for each compound is not detailed in the provided abstract.

Antiviral Activities, Including HIV Protease Inhibition

The 2H-pyran-2-one scaffold has also been a foundation for the development of potent, nonpeptidic inhibitors of the human immunodeficiency virus type 1 (HIV-1) protease. This enzyme is crucial for the lifecycle of the virus, making it a prime target for antiviral drugs.

A series of (4-hydroxy-6-phenyl-2-oxo-2H-pyran-3-yl)thiomethanes were designed based on the X-ray crystal structure of an earlier pyran-2-one inhibitor complexed with HIV-1 protease. nih.gov Through structure-activity relationship studies, inhibitor 19 , which features an (RS)-1-(cyclopentylthio)-3-methylbutyl group at the C-3 position, was identified as a highly potent inhibitor with a Kc value of 33 nM. nih.gov X-ray crystallography of inhibitor 19 bound to the enzyme revealed a unique binding mode. The enol moiety of the pyran-2-one ring forms a hydrogen bond directly with the Asp125 residue and also with the catalytically critical Asp25 residue via a bridging water molecule. nih.gov The pendant groups of the inhibitor occupy the S1' and S2' binding pockets of the enzyme. nih.gov

While a direct correlation between enzymatic and antiviral activity was not observed across the entire series, compound 18 , which has an (RS)-3-[cyclopentyl(cyclopentylthio)methyl] group at the C-3 position, was identified as the most effective antiviral agent in this particular series, with a CIC50 of 14 µM. nih.gov Further studies on related 4-hydroxy-pyran-2-ones have confirmed that the pyran-2-one nucleus, the 4-hydroxyl group, and substitution at the 3-position are all critical features for inhibitory activity against HIV-1 protease. nih.gov For instance, the nonpeptide compound P1 (4-hydroxy-6-phenyl-3-(phenylthio)pyran-2-one) was found to be a competitive inhibitor with a Ki of 1.1 µM. nih.gov

Interactive Table of Pyran-2-one Derivatives and their HIV-1 Protease Inhibitory Activity

| Compound | Structure/Description | Inhibition Constant (K | Antiviral Activity (CIC |

| Inhibitor 19 | (RS)-1-(cyclopentylthio)-3-methylbutyl functionalization at C-3 | 33 nM | Not specified as the best |

| Compound 18 | (RS)-3-[cyclopentyl(cyclopentylthio)methyl] functionalization at C-3 | Not specified | 14 µM |

| P1 | 4-hydroxy-6-phenyl-3-(phenylthio)pyran-2-one | 1.1 µM | Not specified |

| C1 | 4-hydroxy-3-(3-phenoxypropyl)-1-benzopyran-2-one | 1.0 µM | Not specified |

Structure Activity Relationship Sar Studies of 4 Methoxy 6 Methyl 2h Pyran 2 One Derivatives

Influence of Substituents on Biological Potency and Selectivity

The biological activity of 4-methoxy-6-methyl-2H-pyran-2-one derivatives can be significantly altered by the introduction of various substituents at different positions on the pyranone ring. These modifications influence the compound's potency and its selectivity for specific biological targets.

For instance, the substitution pattern on the pyranone ring is a key determinant of biological activity. A series of 3-aryl-5-acyloxymethyl-5,6-dihydro-2H-pyran-2-ones, which are structurally related to potent antifungal compounds, were synthesized and tested. Interestingly, the expansion of the furanone ring to a pyranone ring resulted in a complete loss of antifungal activity. However, some of these derivatives showed promising cytostatic effects against several cancer cell lines, including resistant colorectal carcinoma cells. researchgate.net

In another study, pyrano[4,3-b] nih.govbenzopyranone derivatives were synthesized and evaluated for their ability to inhibit monoamine oxidase (MAO) A and B. While most compounds had weak activity against MAO-A, many exhibited potent inhibition of MAO-B. nih.gov Specifically, the introduction of a butoxy group at the C3 position or a chlorine atom at the C8 position of the pyrano[4,3-b] nih.govbenzopyranone structure enhanced the inhibitory activity towards MAO-B. nih.gov Molecular docking studies supported this observation. nih.gov

Furthermore, the nature of the substituent at the C-6 position plays a critical role. Pyranyl-substituted cinnamates, synthesized from 4-hydroxy-6-methyl-2H-pyran-2-one and various substituted cinnamic acids, displayed a range of antifungal and plant growth inhibitory activities. Among these, 6-methyl-2-oxo-2H-pyran-4-yl 3-(4-isopropylphenyl)propenoate showed the strongest antifungal activity, while 6-methyl-2-oxo-2H-pyran-4-yl 3-(2-methylphenyl)propenoate was the most potent plant growth inhibitor. mdpi.com

The table below summarizes the influence of different substituents on the biological activity of pyranone derivatives.

Role of the Methoxy (B1213986) Group and C-6 Methyl Group Modifications

The methoxy group at the C-4 position and the methyl group at the C-6 position are fundamental to the core structure of this compound and play crucial roles in its biological activity. Modifications to these groups have been a key strategy in developing new derivatives with enhanced or altered pharmacological profiles.

The methoxy group is a common feature in many natural products and drugs, where it can influence ligand-target binding, physicochemical properties, and metabolic stability. nih.gov The unique properties of the methoxy group, which can be seen as a hybrid of a hydroxyl and a methyl group, often lead to effects that are more than the sum of its parts. nih.gov In some pyran derivative classes, the presence of a methoxy group has been linked to enhanced inhibitory activity against enzymes like acetylcholinesterase. nih.gov For example, in a series of 3,4,6-triphenylpyran-2-ones designed as COX-2 inhibitors, a para-methoxy substituent on the C-6 phenyl ring was found to interact with several amino acids in the COX-2 binding site, contributing to the compound's high potency and selectivity. nih.gov

Modifications at the C-6 position have also been extensively explored. Bromination of the C-6 methyl group is one such modification. researchgate.net The resulting brominated compounds can serve as intermediates for further functionalization. Another approach involves the replacement of the C-4 methoxy group with a hydroxyl group, which can then be used as a handle for synthesizing a variety of ester derivatives, as seen in the case of pyranyl-substituted cinnamates with antifungal and plant growth inhibitory properties. mdpi.com

The table below illustrates how modifications to the C-4 methoxy and C-6 methyl groups affect the biological activity of pyranone derivatives.

Conformational Effects and Steric Considerations in Pyranone Bioactivity

The three-dimensional arrangement of atoms in a molecule, its conformation, and the spatial arrangement of its substituents (steric effects) are critical factors that influence the biological activity of pyranone derivatives. The interaction between a drug molecule and its biological target is highly dependent on a precise geometric fit, akin to a key fitting into a lock.

Computational methods, such as Density Functional Theory (DFT), have been employed to analyze the potential conformations of pyranone derivatives. For some derivatives, multiple low-energy conformations can exist, and identifying the biologically active conformation is key to understanding its mechanism of action. nih.govnih.gov For example, determining the absolute configuration of a pyranone derivative through conformational analysis was crucial for interpreting its cytotoxic activity. nih.gov

The stereochemistry of the pyranone ring itself is also a significant factor. Synthetic strategies like the Prins cyclization allow for the controlled formation of the tetrahydropyran (B127337) ring with specific stereoselectivity, such as a 2,6-cis diastereomer, which can be essential for bioactivity. beilstein-journals.org

Photochemical Reactivity and Dimerization in Relation to SAR

The absorption of light can induce chemical reactions in certain molecules, a property known as photochemical reactivity. For some pyranone derivatives, this reactivity, particularly the formation of dimers, has been studied in the context of their structure-activity relationships.

A notable example is the photochemical behavior of 4-methoxy-6-styryl-pyran-2-ones. When exposed to light, these compounds can undergo a [2+2] cycloaddition reaction to form cyclobutane (B1203170) dimers. figshare.com This dimerization can result in different stereoisomers, such as head-to-head and head-to-tail dimers. figshare.com The formation of these dimers represents a significant structural change from the monomeric pyranone, which can, in turn, alter the biological activity.

The study of these photodimers is relevant to SAR because the dimer may possess a different cytotoxic profile compared to the monomer. figshare.com This introduces a dynamic aspect to the compound's biological effects, where the activity could potentially be modulated by light exposure. The ability of a compound to dimerize under specific conditions adds another layer of complexity to its pharmacological evaluation and presents potential for developing photo-activatable therapeutic agents. The process can sometimes be reversible, with the dimer reverting to the monomer under different conditions. figshare.com

Computational Chemistry and Molecular Modeling of 4 Methoxy 6 Methyl 2h Pyran 2 One Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are employed to determine the electronic structure and predict the reactivity of 4-Methoxy-6-methyl-2H-pyran-2-one.

Research Findings: Theoretical studies, often utilizing the B3LYP/6-311G(d,p) basis set within a DFT framework, can establish the most stable, low-energy optimized molecular structure of the compound. epstem.net From this optimized geometry, a wealth of electronic and thermodynamic properties can be calculated. epstem.net These calculations reveal the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP). The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests higher reactivity. These computational outputs provide a theoretical foundation for predicting how the molecule will behave in chemical reactions.

Table 1: Illustrative Electronic Properties from Quantum Chemical Calculations This table represents typical data generated from DFT calculations for compounds like this compound.

| Calculated Property | Illustrative Value | Significance |

| HOMO Energy | -6.5 eV | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| LUMO Energy | -1.2 eV | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 5.3 eV | Indicates chemical reactivity and kinetic stability. |

| Dipole Moment | 3.5 D | Measures the molecule's overall polarity. |

| Ionization Potential | 8.7 eV | The energy required to remove an electron. |

| Electron Affinity | 1.0 eV | The energy released when an electron is added. |

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational method used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). nih.gov This technique is crucial for predicting the potential of this compound as a ligand for biological targets.

Research Findings: The process involves using the 3D crystal structure of a target protein, often obtained from the Protein Data Bank (PDB). nih.gov Docking algorithms, such as those in Molegro Virtual Docker or MOE, systematically place the ligand into the protein's active site to find the most stable binding conformation. nih.govphyschemres.org The output is a quantitative measure of binding affinity, known as a docking score or binding energy, typically expressed in kcal/mol. nih.gov Furthermore, the analysis reveals specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and key amino acid residues in the target's active site. nih.gov This information is instrumental in structure-based drug design, allowing for the rational optimization of ligands to enhance their binding affinity and selectivity. physchemres.org

Table 2: Example of a Molecular Docking Prediction Report This table illustrates a hypothetical docking result for this compound against a selected protein target.

| Target Protein (PDB ID) | Binding Energy (kcal/mol) | Interacting Amino Acid Residues | Type of Interaction |

| Cyclooxygenase-2 (COX-2) | -7.5 | TYR 385, ARG 120 | Hydrogen Bond, Pi-Alkyl |

| Human Topoisomerase II | -6.8 | ASP 555, LYS 558 | Electrostatic, van der Waals |

| Estrogen Receptor Alpha | -8.1 | HIS 524, LEU 387 | Hydrogen Bond, Hydrophobic |

In Silico Prediction of Biological Activity Profiles

Before undertaking complex and costly experimental assays, computational tools can predict the likely biological activities of a compound. These in silico predictions help prioritize compounds for further testing.

Research Findings: Software programs like PASS (Prediction of Activity Spectra for Substances) analyze a molecule's structure to forecast its potential biological and pharmacological effects. nih.gov This tool compares the input structure against a database of known bioactive compounds to generate a spectrum of probable activities. nih.gov

Additionally, the prediction of a compound's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is a critical step in early-stage drug discovery. nih.gov Web-based platforms can calculate pharmacokinetic parameters and potential toxicity. nih.gov For instance, predictions can be made regarding a compound's metabolic stability, such as its half-life in human liver microsomes, and its likely metabolic byproducts. nih.gov These predictions provide a comprehensive initial assessment of a molecule's drug-like potential.

Table 3: Predicted ADMET Profile for this compound This table shows representative ADMET parameters that can be computationally predicted.

| ADMET Property | Predicted Value/Classification | Description |

| Human Intestinal Absorption | High | Percentage of the compound likely absorbed from the gut. |

| Blood-Brain Barrier (BBB) Permeation | Permeable | Likelihood of the compound crossing into the central nervous system. |

| CYP2D6 Inhibitor | No | Prediction of whether the compound inhibits a key drug-metabolizing enzyme. |

| Hepatotoxicity | Low Probability | Likelihood of causing liver damage. |

| Human Ether-a-go-go-Related Gene (hERG) Inhibition | Non-inhibitor | Predicts risk of cardiac toxicity. |

Conformation Analysis and Spectroscopic Property Predictions

Conformation analysis involves studying the different three-dimensional arrangements of a molecule (conformers) and their relative stabilities. These conformations directly influence the molecule's physical and spectroscopic properties.

Research Findings: Computational methods can predict the most stable conformer of this compound by calculating the potential energy surface. The resulting geometric parameters and vibrational frequencies can be used to simulate spectroscopic data, such as IR and Raman spectra, which can then be compared with experimental results for validation. epstem.net Furthermore, various physicochemical and spectroscopic-related properties can be computed. PubChem, for example, lists several computed properties derived from the molecule's structure. nih.gov Advanced techniques can also predict properties relevant to mass spectrometry, such as the collision cross-section (CCS), which is related to the ion's shape and size in the gas phase. uni.lu

Table 4: Computed Physicochemical Properties for this compound Data sourced from computational predictions.

| Property Name | Property Value | Reference |

| Molecular Weight | 140.14 g/mol | Computed by PubChem 2.2 nih.gov |

| XLogP3-AA | 0.8 | Computed by XLogP3 3.0 nih.gov |

| Hydrogen Bond Donor Count | 0 | Computed by Cactvs 3.4.8.18 nih.gov |

| Hydrogen Bond Acceptor Count | 3 | Computed by Cactvs 3.4.8.18 nih.gov |

| Rotatable Bond Count | 1 | Computed by Cactvs 3.4.8.18 nih.gov |

| Exact Mass | 140.047344113 Da | Computed by PubChem 2.2 nih.gov |

Table 5: Predicted Collision Cross Section (CCS) Values Predicted CCS values (Ų) per adduct calculated using CCSbase. uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]+ | 141.05463 | 121.4 |

| [M+Na]+ | 163.03657 | 131.9 |

| [M-H]- | 139.04007 | 126.9 |

| [M+NH4]+ | 158.08117 | 142.5 |

| [M+K]+ | 179.01051 | 132.6 |

Advanced Analytical Methodologies for Characterization and Quantification of 4 Methoxy 6 Methyl 2h Pyran 2 One and Its Metabolites

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in determining the structural architecture of 4-Methoxy-6-methyl-2H-pyran-2-one.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms within the molecule.

| Assignment | Chemical Shift (δ) in ppm |

| Methyl Protons (C6-CH₃) | 2.25 |

| Olefinic Proton (H3) | 5.48 |

| Olefinic Proton (H5) | 5.89 |

| Methoxy (B1213986) Protons (C4-OCH₃) | 3.80 |

| Data sourced from predicted spectra. |

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number and types of carbon atoms present in the molecule. nih.gov

| Assignment | Chemical Shift (δ) in ppm |

| C2 (Carbonyl) | 163.7 |

| C3 | 90.9 |

| C4 | 172.5 |

| C5 | 99.3 |

| C6 | 160.0 |

| C6-CH₃ | 20.0 |

| C4-OCH₃ | 56.1 |

| Data sourced from the NIST Mass Spectrometry Data Center. nih.gov |

Infrared (IR) spectroscopy is utilized to identify the functional groups present in this compound based on their characteristic vibrational frequencies. chemicalbook.com The spectrum displays prominent absorption bands corresponding to the α,β-unsaturated lactone and ether functionalities.

| Functional Group | Vibrational Frequency (cm⁻¹) |

| C=O (Lactone) | 1720 |

| C=C (Alkenyl) | 1645, 1560 |

| C-O-C (Ether) | 1250 |

| C-H (Alkane) | 2950 |

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the molecule's chromophore system. This compound exhibits a characteristic absorption maximum in the UV region, attributable to the conjugated system of the α,β-unsaturated lactone. The λmax is reported to be around 282 nm. uni.lu

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable technique for determining the molecular weight and probing the fragmentation patterns of this compound, which aids in its structural confirmation. chemicalbook.com

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecule's mass, allowing for the determination of its elemental composition. uni.lu The monoisotopic mass of this compound is approximately 140.047344 g/mol . epa.gov

Chromatographic Separations Coupled with Spectroscopic Detection

The combination of liquid chromatography with various spectroscopic detectors provides a robust platform for the analysis of this compound. This approach allows for the separation of the target analyte from complex mixtures, followed by its detection and structural characterization.

High-Performance Liquid Chromatography (HPLC) with UV/Diode Array Detection (DAD) and HRMS/MS

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pyran-2-one derivatives. When coupled with a Diode Array Detector (DAD) and a High-Resolution Mass Spectrometer (HRMS/MS), it offers a comprehensive analytical solution.

A typical Reverse-Phase HPLC (RP-HPLC) method for the analysis of pyrazoline derivatives, which can be adapted for this compound, would employ a C18 column. ijcpa.in The mobile phase often consists of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile. ijcpa.inresearchgate.net To improve peak shape and resolution, modifiers such as trifluoroacetic acid or formic acid are commonly added to the mobile phase. ijcpa.in For instance, a mobile phase of 0.1% trifluoroacetic acid and methanol in a ratio of 20:80 has been used for pyrazoline derivatives. ijcpa.in For applications requiring mass spectrometry, formic acid is preferred over phosphoric acid as it is volatile and compatible with the MS interface. researchgate.net

The DAD detector provides information on the ultraviolet-visible (UV-Vis) absorption spectrum of the eluting compounds, which can aid in their identification. For pyrazoline derivatives, detection has been carried out at 206 nm. ijcpa.in

For more definitive identification and structural elucidation, the HPLC system is coupled to a high-resolution mass spectrometer. HRMS provides highly accurate mass measurements, allowing for the determination of the elemental composition of the parent compound and its fragments. The use of tandem mass spectrometry (MS/MS) further allows for the fragmentation of selected precursor ions, generating a characteristic fragmentation pattern that serves as a structural fingerprint of the molecule. This is particularly useful for distinguishing between isomers and for identifying metabolites where the core structure has been modified. Untargeted metabolomics studies using Ultra-High-Performance Liquid Chromatography (UHPLC) coupled to HRMS are powerful tools for discovering new compounds and potential biomarkers in complex natural product extracts, such as honey, which may contain pyrone derivatives. mdpi.com Similarly, UHPLC-HRMS/MS has been effectively used for the chemical fingerprinting of bioactive partitions from plant extracts known to contain pyrones, such as Piper aduncum. mdpi.com

A representative set of parameters for an HPLC-DAD-HRMS/MS analysis of this compound is outlined in the table below.

Table 1: Representative HPLC-DAD-HRMS/MS Parameters for the Analysis of this compound

| Parameter | Value |

|---|---|

| HPLC System | |

| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) ijcpa.in |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | Optimized gradient from low to high percentage of B |

| Flow Rate | 1.0 mL/min ijcpa.in |

| Injection Volume | 5.0 µL ijcpa.in |

| Column Temperature | 25 ± 2ºC ijcpa.in |

| DAD Detector | |

| Detection Wavelength | Scanned from 200-400 nm, specific wavelength (e.g., ~206 nm) for quantification ijcpa.in |

| HRMS/MS Detector | |

| Ionization Mode | Electrospray Ionization (ESI), positive and/or negative mode |

| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) or Orbitrap |

| Scan Mode | Full scan for parent ions and targeted MS/MS for fragmentation |

X-ray Crystallography for Solid-State Structural Determination

The process involves growing a single, high-quality crystal of the compound, which is then irradiated with a focused beam of X-rays. The diffraction pattern produced by the interaction of the X-rays with the electron clouds of the atoms in the crystal is collected and analyzed. Sophisticated computer programs are then used to solve the phase problem and generate an electron density map, from which the atomic positions can be determined.

The crystal structures of 4-methoxy-6-phenyl-2H-pyran-2-one and 6-(4-fluorophenyl)-4-methoxy-2H-pyran-2-one have been reported. researchgate.netresearchgate.net These studies provide detailed information about the molecular geometry and intermolecular interactions in the solid state. For example, in the case of 6-(4-fluorophenyl)-4-methoxy-2H-pyran-2-one, the presence of the fluorine atom was found to decrease the dihedral angle between the pyrone and the phenyl rings compared to the non-fluorinated analogue. researchgate.net

The crystallographic data for these related compounds are summarized in the table below. This information is typically deposited in crystallographic databases such as the Cambridge Crystallographic Data Centre (CCDC) and can be accessed for further analysis. The availability of a Crystallographic Information File (CIF) allows for the complete archival and retrieval of the crystal structure determination. researchgate.net

Table 2: Crystallographic Data for 4-Methoxy-2H-pyran-2-one Derivatives

| Compound | 4-methoxy-6-phenyl-2H-pyran-2-one researchgate.net | 6-(4-fluorophenyl)-4-methoxy-2H-pyran-2-one researchgate.net |

|---|---|---|

| Chemical Formula | C₁₂H₁₀O₃ | C₁₂H₉FO₃ |

| Crystal System | Triclinic | Triclinic |

| Space Group | P-1 | P-1 |

| Unit Cell Dimensions | ||

| a (Å) | 7.2709(5) | 7.1983(6) |

| b (Å) | 7.3228(5) | 7.3732(6) |

| c (Å) | 9.4670(7) | 9.6439(8) |

| α (°) | 82.241(4) | 81.489(5) |

| β (°) | 88.161(3) | 88.634(4) |

| γ (°) | 70.192(5) | 71.065(4) |

| Volume (ų) | 469.84(6) | 478.66(7) |

| Z | 2 | 2 |

| Temperature (K) | 100(2) | 100(2) |

| R-factor (Rgt(F)) | 0.0370 | 0.0362 |

| CCDC Number | 1825503 | Not explicitly stated in abstract |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-methoxy-6-phenyl-2H-pyran-2-one |

| 6-(4-fluorophenyl)-4-methoxy-2H-pyran-2-one |

| Acetonitrile |

| Formic Acid |

| Methanol |

| Phosphoric Acid |

Future Perspectives and Emerging Research Avenues for 4 Methoxy 6 Methyl 2h Pyran 2 One

Development of Novel Therapeutic Agents

The pyranone ring is a key structural motif in numerous biologically active molecules, and 4-methoxy-6-methyl-2H-pyran-2-one serves as an important building block in medicinal chemistry. chemimpex.com Researchers are actively exploring its potential in drug development, particularly in the synthesis of compounds with anti-inflammatory or antioxidant properties. chemimpex.com The modification of its core structure has led to the discovery of derivatives with significant therapeutic potential.

A notable area of investigation involves the synthesis of O-substituted derivatives of related pyranones, such as 6-hydroxymethyl-4-methoxy-2H-pyran-2-one (opuntiol). researchgate.net These derivatives have been screened against various enzymes, including acetylcholinesterase and butyrylcholinesterase, which are key targets in the management of Alzheimer's disease. researchgate.net For instance, the derivative 6-(acetyloxy)methyl-4-methoxy-2H-pyran-2-one demonstrated notable enzyme inhibition, highlighting the potential of this pyranone scaffold in neurotherapeutics. researchgate.net

Furthermore, halogenated derivatives like 3-bromo-4-methoxy-6-methyl-2H-pyran-2-one are being utilized as substrates in the synthesis of complex molecules and have exhibited myelogenous properties. biosynth.com The core structure is also related to natural products like kavalactones, such as yangonin (B192687) and kavain, which are known for their anxiolytic and central nervous system effects. nist.govscbt.com This connection suggests that derivatives of this compound could be developed as novel agents for neurological or psychological conditions. Research into derivatives of similar lactones has also aimed at creating analogues of thromboxane (B8750289) B2, indicating a potential role in developing treatments for cardiovascular diseases. researchgate.net

Exploration of Agricultural and Biotechnological Applications

Beyond pharmaceuticals, the this compound scaffold is gaining attention for its potential applications in agriculture and biotechnology. The compound itself is considered for use in the formulation of plant growth regulators, which could lead to enhanced crop yields and improved agricultural quality. chemimpex.com It also serves as a precursor in the synthesis of broader agrochemicals. chemimpex.com

A significant application lies in the development of new fungicides. A structural analog, 4-methyl-6-pentyl-2H-pyran-2-one, has been patented for its fungicidal activity, which is comparable to other active compounds but with the advantage of being more economical to produce. google.com These fungicidal compositions can be applied to plant foliage, the surrounding soil, or directly to seeds to prevent or inhibit the growth of harmful fungi in agricultural and horticultural settings. google.com The pleasant, sweet, and fruity aroma of this compound also makes it a valuable compound in the flavor and fragrance industries, which utilize biotechnological methods for production. chemimpex.com

Green Chemistry Approaches to this compound Synthesis

The synthesis of pyranone derivatives is increasingly being guided by the principles of green chemistry, which aims to reduce waste, minimize energy consumption, and use renewable resources. Domino reactions, which involve consecutive reactions in a single pot, represent an elegant and efficient method for synthesizing substituted 2H-pyranones. acs.org This approach reduces the need for intermediate purification steps, thereby saving solvents and energy. acs.org

Mechanochemistry, particularly the use of solvent-free ball-milling techniques, is another promising green method for chemical synthesis. nih.gov This technique has been successfully applied to the multicomponent preparation of related 4H-pyrans, offering benefits such as rapid reaction times, high yields, and improved atom economy under solvent-free conditions. nih.gov Researchers are also exploring the use of alternative energy sources, such as infrared irradiation, to promote reactions and rearrangements of pyran structures, further contributing to greener synthetic routes. scielo.org.mx The potential for using water as a reaction medium, a key goal in green chemistry, has also been demonstrated for the synthesis of related heterocyclic compounds, suggesting a viable path for the eco-friendly production of this compound. researchgate.net

Deeper Understanding of Biosynthetic Pathways and Metabolic Engineering